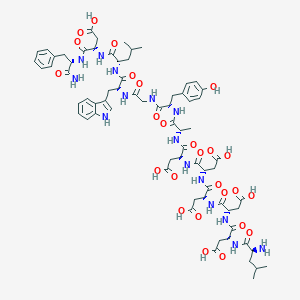
2-Methylamino-5-methyl-3-nitropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylamino-5-methyl-3-nitropyridine is a compound that falls within the category of nitropyridines, which are known for their diverse chemical properties and applications in various fields. This compound, in particular, has been studied for its molecular and crystal structures, vibrational studies, and quantum chemical calculations, providing insights into its potential applications and behaviors in chemical reactions.
Synthesis Analysis
The synthesis of methyl-2- and 3-nitropyridinecarboxamides, including derivatives similar to 2-Methylamino-5-methyl-3-nitropyridine, involves methods that establish the importance of hydrogen atoms adjacent to the NO2 function for activity. The introduction of a methyl group to the adjacent position of the CONH2 function can sometimes enhance activity, indicating a nuanced approach to synthesizing such compounds for optimal activity (Morisawa et al., 1978).
Molecular Structure Analysis
Studies on the molecular and crystal structures of nitropyridines reveal that these compounds exhibit a layered arrangement stabilized by N-H···N and N-H···O hydrogen bonds. The molecular structures determined using DFT B3LYP/6-311G(2d,2p) approach show a dimeric N-H···N motif, highlighting the importance of hydrogen bonding in stabilizing the structure (Bryndal et al., 2012).
Chemical Reactions and Properties
The chemical reactivity of nitropyridines, including substitutions and reactions with esters containing active methylene groups, showcases the versatility of these compounds in forming various derivatives. For instance, reactions of 5-nitropyridine-2-sulfonic acid have led to the synthesis of various substituted pyridines, indicating the potential for diverse chemical transformations (Bakke & Sletvold, 2003).
Physical Properties Analysis
The physical properties of 2-Methylamino-5-methyl-3-nitropyridine and related compounds can be inferred from vibrational spectroscopic studies. These studies, using FT-IR and FT-Raman spectroscopy along with quantum chemical calculations, provide detailed insights into the vibrational frequencies, molecular stability, and bond strengths, contributing to a deeper understanding of the physical characteristics of these molecules (Lorenc, 2012).
Wissenschaftliche Forschungsanwendungen
Synthesis and Material Science
Compounds similar to 2-Methylamino-5-methyl-3-nitropyridine are frequently explored for their utility in synthesizing new materials with unique properties. For instance, research on related nitro compounds and their derivatives has shown their importance in the development of light-sensitive materials and metal passivators. The study of their synthesis, such as through green chemistry approaches, highlights their potential in creating environmentally benign processes and materials (Haining Gu et al., 2009).
Pharmacology and Biomedical Applications
In pharmacology, compounds with nitro groups and specific amino configurations are investigated for their biological activities, including their roles as inhibitors or modulators of biological pathways. For example, the behavioral pharmacology of AR-A000002, a selective antagonist, illustrates how structural modifications can influence drug efficacy and specificity. These studies are crucial in developing new medications for treating anxiety and affective disorders (T. Hudzik et al., 2003).
Environmental and Toxicological Studies
Nitro compounds and their metabolites are also a focus in environmental and toxicological research. For example, studies on the transformation products of nitro musk fragrances in aquatic environments show the importance of understanding the environmental fate and toxicology of these substances (G. Rimkus et al., 1999). This research is vital for assessing the risks associated with the release of chemical compounds into the environment and developing strategies for their mitigation.
Safety And Hazards
Eigenschaften
IUPAC Name |
N,5-dimethyl-3-nitropyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-5-3-6(10(11)12)7(8-2)9-4-5/h3-4H,1-2H3,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLFFKOFUWNPCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)NC)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70546405 |
Source


|
| Record name | N,5-Dimethyl-3-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70546405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylamino-5-methyl-3-nitropyridine | |
CAS RN |
106690-38-4 |
Source


|
| Record name | N,5-Dimethyl-3-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70546405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]-2,2,2-trifluoroacetamide](/img/structure/B34593.png)


![[(4-Chlorophenyl)-cyanomethyl] benzoate](/img/structure/B34599.png)




![1-[2-(4-fluorophenyl)ethyl]-4-(1H-imidazol-5-yl)piperidine](/img/structure/B34608.png)


